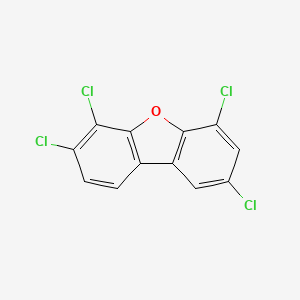

2,4,6,7-Tetraclorodibenzofurano

Descripción general

Descripción

2,4,6,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a type of persistent organic pollutant known for its environmental persistence and potential health hazards. This compound is part of a larger family of chlorinated dibenzofurans, which are often by-products of industrial processes involving chlorine, such as waste incineration and the production of certain pesticides .

Aplicaciones Científicas De Investigación

2,4,6,7-Tetrachlorodibenzofuran has been studied extensively in environmental science due to its persistence and toxicity. It is used as a model compound to understand the behavior of polychlorinated dibenzofurans in the environment. Research applications include:

Análisis Bioquímico

Biochemical Properties

2,4,6,7-Tetrachlorodibenzofuran interacts with various biomolecules, including enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. When 2,4,6,7-Tetrachlorodibenzofuran binds to this receptor, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction is crucial for the compound’s role in biochemical reactions, as it influences the metabolism and detoxification processes in the body.

Cellular Effects

2,4,6,7-Tetrachlorodibenzofuran has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the aryl hydrocarbon receptor leads to the induction of CYP1A1 and CYP1A2 enzymes in hepatocytes, which are crucial for the metabolism of xenobiotics . This induction can alter the normal metabolic processes and potentially lead to toxic effects in cells.

Molecular Mechanism

The molecular mechanism of 2,4,6,7-Tetrachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor. This binding triggers a cascade of events, including the activation of the receptor, its translocation to the nucleus, and the subsequent binding to the xenobiotic response element in the promoter region of target genes. This process leads to the transcriptional activation of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2 . Additionally, 2,4,6,7-Tetrachlorodibenzofuran can inhibit or activate other enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6,7-Tetrachlorodibenzofuran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,4,6,7-Tetrachlorodibenzofuran can lead to sustained induction of CYP1A1 and CYP1A2 enzymes, which may result in altered metabolic processes and potential toxicity . The compound’s persistence in the environment and its bioaccumulation potential also contribute to its long-term effects.

Dosage Effects in Animal Models

The effects of 2,4,6,7-Tetrachlorodibenzofuran vary with different dosages in animal models. At low doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity. At high doses, 2,4,6,7-Tetrachlorodibenzofuran can lead to adverse effects, including hepatotoxicity, immunotoxicity, and disruption of endocrine functions . Threshold effects have been observed, where specific doses are required to elicit particular biological responses.

Metabolic Pathways

2,4,6,7-Tetrachlorodibenzofuran is involved in various metabolic pathways, primarily through its interaction with the aryl hydrocarbon receptor. This interaction leads to the induction of enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics . The compound’s metabolism can result in the formation of reactive intermediates, which may contribute to its toxic effects. Additionally, 2,4,6,7-Tetrachlorodibenzofuran can affect metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of 2,4,6,7-Tetrachlorodibenzofuran within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its effects . Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization within cells.

Subcellular Localization

2,4,6,7-Tetrachlorodibenzofuran’s subcellular localization is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it interacts with the aryl hydrocarbon receptor and influences gene expression . Post-translational modifications and targeting signals may direct 2,4,6,7-Tetrachlorodibenzofuran to particular organelles, affecting its biological activity and potential toxicity.

Métodos De Preparación

2,4,6,7-Tetrachlorodibenzofuran is not typically manufactured intentionally but is formed as a by-product in various industrial processes. These processes include the combustion and pyrolysis of organic materials in the presence of chlorine, as well as the production of chlorinated pesticides through the intermolecular condensation of ortho-chlorophenols . The reaction conditions that favor the formation of this compound include high temperatures (above 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .

Análisis De Reacciones Químicas

2,4,6,7-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:

Reduction: Although specific reduction reactions are less documented, similar compounds often undergo reductive dechlorination.

Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles like hydroxide ions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include less chlorinated derivatives and other oxidation products .

Mecanismo De Acción

The toxic effects of 2,4,6,7-Tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of gene expression changes that can lead to various toxicological outcomes, including disruption of lipid metabolism and induction of hepatic steatosis . The molecular pathways involved include the activation of genes such as Cyp1a1 and Cd36, which are associated with lipid accumulation and oxidative stress .

Comparación Con Compuestos Similares

2,4,6,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,4-Tetrachlorodibenzofuran: Another toxic congener with similar environmental behavior.

Compared to these compounds, 2,4,6,7-Tetrachlorodibenzofuran is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile .

Propiedades

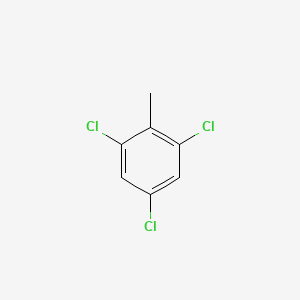

IUPAC Name |

2,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXKMRVQOSASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205755 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-38-1 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)